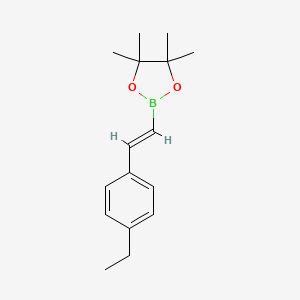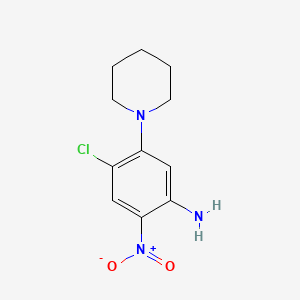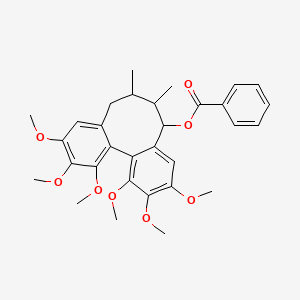
2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile
Overview
Description
2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is a biochemical compound used for proteomics research . It has a molecular weight of 283.54 and a molecular formula of C12H5Cl3N2 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is represented by the SMILES notation: C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)Cl)Cl)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile include a molecular weight of 283.54 and a molecular formula of C12H5Cl3N2 .Scientific Research Applications
Highly Regioselective Palladium-Catalyzed C2-Amination
A study by Delvare et al. (2011) in "Synthesis" describes the use of palladium(0) in the highly regioselective C-2 amination of dichloronicotinonitrile, leading to the production of 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This process highlights the chemical utility of dichloronicotinonitrile in regioselective amination reactions (Delvare, Koza, & Morgentin, 2011).
Antibacterial Activity of Nicotinonitrile Derivatives
Mekky and Sanad (2022) in "Synthetic Communications" investigated nicotinonitrile derivatives, highlighting their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis strains. These compounds demonstrated efficacy comparable to ciprofloxacin, underlining their potential as antibacterial agents (Mekky & Sanad, 2022).
Synthesis and Antimicrobial Activity of Nicotinonitrile Compounds
Guna et al. (2015) reported on the synthesis and antimicrobial activity of certain nicotinonitrile compounds against various bacteria and fungi. The study, published in "International Letters of Chemistry, Physics and Astronomy," emphasizes the antimicrobial potential of these compounds (Guna, Bhadani, Purohit, & Purohit, 2015).
Synthesis of Bioactive Compounds for Plastic Industry
Zaiton et al. (2018) in the "Egyptian Journal of Chemistry" explored the synthesis of new biocidal compounds using nicotinonitrile derivatives. These compounds were tested for their antimicrobial activity, demonstrating potential applications in the plastic industry (Zaiton, Assem, Arafa, Momen, & Said, 2018).
Crystal Structure Analysis
Parthasarathy et al. (2006) conducted a study on the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile, published in "Analytical Sciences: X-ray Structure Analysis Online." This research provides insights into the molecular structure of nicotinonitrile derivatives (Parthasarathy, Banerjee, Vyas, Babu, Dager, & Pal, 2006).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3N2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-16)12(15)17-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNZPDTZGHASFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210864 | |
| Record name | 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile | |
CAS RN |
885950-30-1 | |
| Record name | 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)

![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)




![4-[(chloroacetyl)amino]-N-methylbenzamide](/img/structure/B3038611.png)
![8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B3038612.png)

![3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B3038616.png)

